2-Methoxy-1,3-dioxolane

Catalog No.
S1482919
CAS No.
19693-75-5
M.F
C4H8O3
M. Wt
104.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-1,3-dioxolane

CAS Number

19693-75-5

Product Name

2-Methoxy-1,3-dioxolane

IUPAC Name

2-methoxy-1,3-dioxolane

Molecular Formula

C4H8O3

Molecular Weight

104.1 g/mol

InChI

InChI=1S/C4H8O3/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3

InChI Key

VRAYTNFBRROPJU-UHFFFAOYSA-N

SMILES

COC1OCCO1

Canonical SMILES

COC1OCCO1

Applications in Organic Synthesis

-Methoxy-1,3-dioxolane is used as a protecting group in organic synthesis. A protecting group is a temporary functional group that is introduced into a molecule to protect a reactive functional group from undesired side reactions during a synthesis. 2-Methoxy-1,3-dioxolane can be attached to carbonyl groups (C=O) to form acetals, which are stable under a variety of reaction conditions. After the desired transformation is complete, the acetal can be cleaved to regenerate the original carbonyl group.

One example of the use of 2-methoxy-1,3-dioxolane as a protecting group is in the synthesis of nucleoside analogs. Nucleoside analogs are modified nucleosides, which are the building blocks of DNA and RNA. They can be used to develop new antiviral drugs. In one study, 2-methoxy-1,3-dioxolane was used to protect the carbonyl group of a nucleoside analog during its synthesis. []

Other Applications

-Methoxy-1,3-dioxolane has also been used in other research applications, such as:

  • As a solvent in polymerization reactions: 2-Methoxy-1,3-dioxolane is a polar aprotic solvent, which means that it has a high dielectric constant and does not donate or accept protons. This makes it a useful solvent for a variety of polymerization reactions. []
  • As a component of electrolytes: 2-Methoxy-1,3-dioxolane can be used as a component of electrolytes for lithium-ion batteries. []

2-Methoxy-1,3-dioxolane is an organic compound with the molecular formula C₄H₈O₃ and the CAS number 19693-75-5. It features a five-membered ring structure that includes two oxygen atoms, specifically at the 1 and 3 positions of the dioxolane ring. The compound is characterized by its ether functionality, where a methoxy group (-OCH₃) is attached to one of the carbon atoms in the ring. This compound is typically a colorless liquid with a sweet odor and is soluble in water and organic solvents, making it versatile for various chemical applications .

, particularly due to its reactive dioxolane structure. Notably, it can react with Grignard reagents, which are organomagnesium compounds used in organic synthesis. The reaction conditions and the nature of the Grignard reagent can influence the outcome, leading to various products depending on steric and electronic factors . Additionally, 2-methoxy-1,3-dioxolane can undergo hydrolysis, oxidation, and reduction reactions, showcasing its reactivity in synthetic organic chemistry.

The synthesis of 2-methoxy-1,3-dioxolane can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors such as glycols or aldehydes in the presence of methanol and an acid catalyst.
  • Etherification: Another method includes etherification reactions where methanol reacts with dioxolane derivatives under acidic conditions.
  • Grignard Reagent Reaction: As previously mentioned, reacting dioxolane with Grignard reagents can also yield 2-methoxy-1,3-dioxolane under controlled conditions .

These methods allow for variations in yield and purity based on reaction conditions.

2-Methoxy-1,3-dioxolane finds applications in various fields:

  • Organic Synthesis: It serves as a solvent and reagent in organic synthesis processes.
  • Pharmaceuticals: Its derivatives are explored for their antiviral properties and potential therapeutic applications.
  • Chemical Intermediates: Used as an intermediate in the production of other chemical compounds.

The versatility of 2-methoxy-1,3-dioxolane makes it valuable in both academic research and industrial applications .

Interaction studies involving 2-methoxy-1,3-dioxolane primarily focus on its reactivity with biological molecules and synthetic pathways. Research has shown that it can form stable complexes with certain metal ions and react with various nucleophiles due to its electrophilic nature. These interactions are crucial for understanding its role in synthetic methodologies and potential biological implications .

When comparing 2-methoxy-1,3-dioxolane to similar compounds such as 1,3-dioxolane and 2-methyl-1,3-dioxolane, several unique characteristics emerge:

CompoundStructure FeaturesUnique Properties
2-Methoxy-1,3-dioxolaneMethoxy group attached to dioxolaneExhibits potential antiviral activity
1,3-DioxolaneBasic dioxolane structureCommonly used as a solvent; less reactive
2-Methyl-1,3-dioxolaneMethyl group instead of methoxyMore hydrophobic; different reactivity profiles

The presence of the methoxy group in 2-methoxy-1,3-dioxolane enhances its solubility and reactivity compared to its counterparts, making it particularly useful in synthetic chemistry and pharmaceutical applications .

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

19693-75-5

Wikipedia

2-Methoxy-1,3-dioxolane

Dates

Modify: 2023-08-15

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